5-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both pyrazole and thiadiazole moieties. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.
Preparation Methods
The synthesis of 5-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-nitro-1H-pyrazole with ethyl bromoacetate to form an intermediate, which is then treated with thiosemicarbazide to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Chemical Reactions Analysis
5-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a lead compound for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole and thiadiazole rings can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other pyrazole and thiadiazole derivatives, such as:
3-Methyl-4-nitro-1H-pyrazole: A precursor in the synthesis of the target compound.
1,3,4-Thiadiazole derivatives: Known for their diverse biological activities.
Pyrazolo[1,5-a]pyrimidines: Another class of heterocyclic compounds with potential therapeutic applications.
These compounds share structural similarities but may differ in their specific biological activities and applications, highlighting the uniqueness of 5-[1-(3-Methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine .
Properties
Molecular Formula |
C8H10N6O2S |
---|---|
Molecular Weight |
254.27 g/mol |
IUPAC Name |
5-[1-(3-methyl-4-nitropyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H10N6O2S/c1-4-6(14(15)16)3-13(12-4)5(2)7-10-11-8(9)17-7/h3,5H,1-2H3,(H2,9,11) |
InChI Key |
DNTAKEHYHSXDEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C(C)C2=NN=C(S2)N |
Origin of Product |
United States |
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